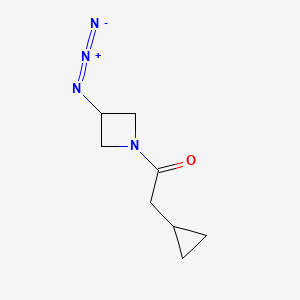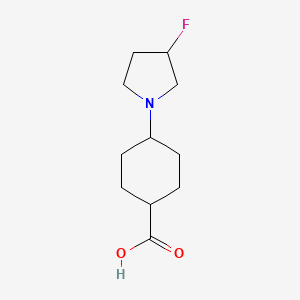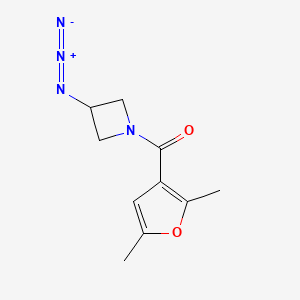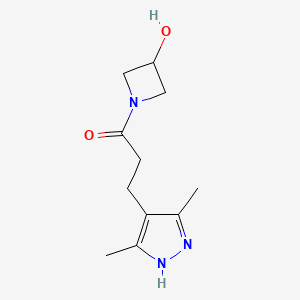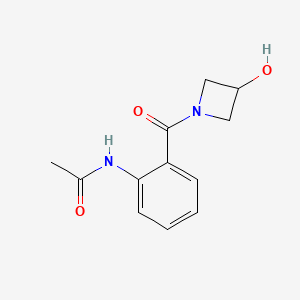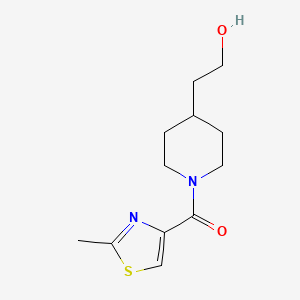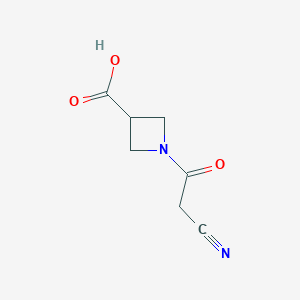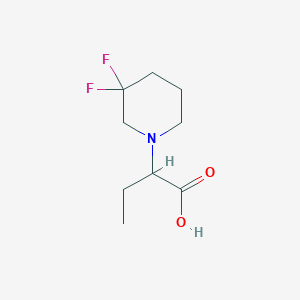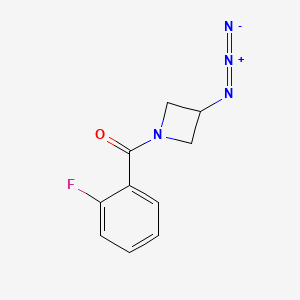
(3-Azidoazetidin-1-yl)(2-fluorophenyl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C10H9FN4O and its molecular weight is 220.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Antitumor Activity : A related compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was synthesized and exhibited distinct inhibition on the proliferation of various cancer cell lines, indicating potential for antitumor applications (Tang & Fu, 2018).
P2X7 Receptor Antagonist for Mood Disorders : Compounds containing a similar structure, with modifications, showed promise as P2X7 receptor antagonists in the treatment of mood disorders, highlighting the potential of related structures in neurological applications (Chrovian et al., 2018).
Cholesterol Absorption Inhibition : Another related structure, (3R)-(3-Phenylpropyl)-1,(4S)-bis(4-methoxyphenyl)-2-azetidinone, showed efficacy in lowering total plasma cholesterol in humans, suggesting the potential of similar compounds in treating hypercholesterolemia (Rosenblum et al., 1998).
Antibacterial Properties : The synthesis of fluoro-substituted pyrazolyl benzoxazoles, structurally related to the compound , indicated potential for significant antibacterial activity (Jadhav, Nikumbh, & Karale, 2015).
Chemical Synthesis and Characterization
Catalyst- and Solvent-Free Synthesis : A study reported the efficient synthesis of a molecule similar to (3-Azidoazetidin-1-yl)(2-fluorophenyl)methanone, highlighting the potential for environmentally friendly production methods (Moreno-Fuquen et al., 2019).
Synthesis and Structural Analysis : Research on similar structures demonstrated the synthesis and crystal structure of these compounds, providing insights into their molecular configuration and potential for various applications (Ashok et al., 2015).
Solid-State NMR and Mass Spectrometry : A comprehensive structural and spectral study of linezolid and its synthetic precursors, including similar azetidinone compounds, was performed using solid-state nuclear magnetic resonance and mass spectrometry (Wielgus et al., 2015).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-9-4-2-1-3-8(9)10(16)15-5-7(6-15)13-14-12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEMUZCFPDPBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



